molecular formula C18H18ClNO B6044962 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide

3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide

Cat. No. B6044962
M. Wt: 299.8 g/mol
InChI Key: LEHQPRXRORMBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide, also known as CPP or cyclopropyl fentanyl, is a synthetic opioid that is structurally similar to fentanyl. CPP is a potent analgesic and has been used in scientific research to study opioid receptors and pain pathways.

Mechanism of Action

3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide acts on the mu-opioid receptor to produce analgesia. It binds to the receptor and activates the G protein signaling pathway, which leads to the inhibition of the release of neurotransmitters that transmit pain signals. 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide also activates the kappa-opioid receptor, which can lead to dysphoria and sedation.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide produces analgesia and sedation in animals and humans. It has been shown to have a longer duration of action than fentanyl, which makes it useful in laboratory experiments. 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide has also been shown to produce respiratory depression and can lead to overdose if not used properly.

Advantages and Limitations for Lab Experiments

3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide has several advantages for laboratory experiments. It has a longer duration of action than fentanyl, which allows for longer experiments. It is also more potent than fentanyl, which means that smaller doses can be used. However, 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide has limitations as well. It is highly addictive and can lead to respiratory depression and overdose if not used properly. It is also difficult to obtain and requires special licensing to use.

Future Directions

There are several future directions for research on 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide. One area of interest is the development of new opioids that have fewer side effects and are less addictive. Another area of interest is the study of the role of the delta-opioid receptor in pain modulation. Researchers are also interested in studying the effects of long-term use of opioids on the brain and nervous system. Finally, there is a need for more research on the safety and efficacy of 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide in humans.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide involves the reaction of 3-(2-chlorophenyl)-3-phenylpropanoic acid with cyclopropylamine. The resulting product is then converted to the amide form using thionyl chloride. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide has been used in scientific research to study opioid receptors and pain pathways. It has been shown to have high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide has also been used to study the role of the delta-opioid receptor in pain modulation.

properties

IUPAC Name

3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-17-9-5-4-8-15(17)16(13-6-2-1-3-7-13)12-18(21)20-14-10-11-14/h1-9,14,16H,10-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHQPRXRORMBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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